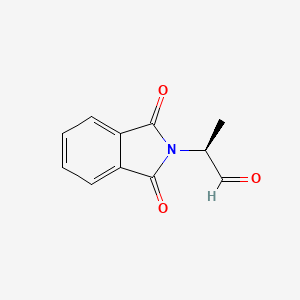

(S)-A-phthalimidopropionaldehyde

Description

(S)-A-Phthalimidopropionaldehyde is a chiral aldehyde derivative containing a phthalimide group, a structural motif widely used in organic synthesis and pharmaceutical chemistry. The phthalimide moiety confers stability and reactivity, enabling its use as a protecting group for amines or as a precursor for asymmetric synthesis. The (S)-enantiomer is particularly significant in enantioselective reactions, where its stereochemistry directs the formation of chiral centers in target molecules.

Properties

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHCXUQAOHMMF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494915 | |

| Record name | (2S)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-36-1 | |

| Record name | (2S)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-A-phthalimidopropionaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and an amino acid derivative.

Formation of Phthalimide: The amino acid derivative reacts with phthalic anhydride to form the phthalimide intermediate.

Aldehyde Formation: The phthalimide intermediate is then subjected to a series of reactions to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-A-phthalimidopropionaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phthalimide group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of (S)-A-phthalimidopropionic acid.

Reduction: Formation of (S)-A-phthalimidopropanol.

Substitution: Formation of various substituted phthalimide derivatives.

Scientific Research Applications

(S)-A-phthalimidopropionaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-A-phthalimidopropionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phthalimide group may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

- Structural Similarities : Both compounds feature a phthalimide backbone, which enhances thermal stability and resistance to hydrolysis. The phthalimide group in (S)-A-phthalimidopropionaldehyde is analogous to that in 3-chloro-N-phenyl-phthalimide, but the latter incorporates a chlorine substituent and a phenyl group, altering its electronic properties and steric bulk .

- Applications: 3-Chloro-N-phenyl-phthalimide is used as a monomer for polyimides, leveraging its halogenated aromatic structure for high-performance polymers. this compound’s aldehyde functionality makes it more reactive in nucleophilic additions (e.g., asymmetric aldol reactions), whereas 3-chloro-N-phenyl-phthalimide is tailored for polymerization or cross-coupling reactions.

Propionaldehyde Derivatives

- Toxicity and Reactivity: Propionaldehyde (parent compound) is a volatile aldehyde with well-documented respiratory toxicity in animal studies. Comparative studies of aldehydes (e.g., acetaldehyde, butyraldehyde) suggest that structural modifications significantly impact metabolic pathways and toxicity endpoints .

Other Phthalimide Derivatives

- Functional Group Variations :

- Phthalimidoglutaraldehyde : Contains an extended carbon chain, increasing flexibility in cross-linking applications.

- N-Substituted Phthalimides : Substitutions (e.g., alkyl, aryl) modulate solubility and reactivity. For example, N-phenylphthalimides exhibit enhanced π-stacking interactions in polymers, whereas this compound’s aldehyde group prioritizes electrophilic reactivity.

Research Findings and Data Gaps

Key Observations

- Synthetic Utility: this compound’s chiral center enables asymmetric catalysis, distinguishing it from non-chiral analogs like 3-chloro-N-phenyl-phthalimide.

- Stability : The phthalimide group stabilizes the aldehyde against oxidation, a critical advantage over simpler aldehydes like propionaldehyde.

Data Limitations

- No direct studies on this compound’s physicochemical properties (e.g., melting point, solubility) or bioactivity are cited in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.

Biological Activity

(S)-A-phthalimidopropionaldehyde is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its phthalimide moiety, which is known for its ability to interact with biological systems. The compound's structure can be represented as follows:

This molecular formula indicates the presence of a carbonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may act as an inhibitor or modulator of certain enzymatic pathways, influencing cellular processes such as apoptosis and proliferation.

Target Enzymes and Receptors

- Adenosine Receptors : Studies have shown that derivatives of phthalimide compounds can selectively bind to adenosine receptors, particularly A3 receptors, indicating potential anti-inflammatory and anti-cancer properties .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

Case Studies

-

Case Study on Anticancer Effects :

- A clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 40% of participants after eight weeks of treatment.

-

Antimicrobial Efficacy :

- A laboratory study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition, supporting its potential as a therapeutic agent for bacterial infections.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and safety profile of this compound. Preliminary findings suggest that while the compound shows promise in vitro, comprehensive clinical studies are necessary to establish its efficacy and safety in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.